Glutarimide, 3-ethyl-3-phenyl-

Catalog No.
S14552479
CAS No.
2900-50-7
M.F
C13H15NO2
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutarimide, 3-ethyl-3-phenyl-

CAS Number

2900-50-7

Product Name

Glutarimide, 3-ethyl-3-phenyl-

IUPAC Name

4-ethyl-4-phenylpiperidine-2,6-dione

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C13H15NO2/c1-2-13(10-6-4-3-5-7-10)8-11(15)14-12(16)9-13/h3-7H,2,8-9H2,1H3,(H,14,15,16)

InChI Key

NSCAOEOKWMLESY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)NC(=O)C1)C2=CC=CC=C2

Glutarimide, 3-ethyl-3-phenyl- is a chemical compound with the molecular formula C13H15NO2\text{C}_{13}\text{H}_{15}\text{N}\text{O}_{2}, also known as 2,6-piperidinedione, 3-ethyl-3-phenyl-. This compound belongs to the class of glutarimides, which are characterized by a five-membered ring containing two carbonyl groups. The presence of ethyl and phenyl groups at the 3-position contributes to its unique properties and biological activities. Glutarimide derivatives are known for their diverse pharmacological effects, including sedative and analgesic properties, making them significant in medicinal chemistry .

, including:

  • Hydrolysis: Under acidic or basic conditions, glutarimide can hydrolyze to yield corresponding acids and amines.
  • Cyclization: It can participate in cyclization reactions to form more complex structures, often utilized in synthesizing alkaloids and other biologically active compounds .
  • Ugi Reaction: This multi-component reaction allows for the introduction of different functional groups, leading to a variety of derivatives with potential biological activities .

The biological activities of glutarimide, 3-ethyl-3-phenyl-, are noteworthy:

  • Sedative Effects: It is related to glutethimide, a sedative-hypnotic drug that acts similarly to barbiturates but has a longer duration of effect .
  • Antimicrobial Properties: Glutarimide derivatives exhibit antimicrobial activity, making them candidates for further development as antibiotics .
  • Neuroprotective Effects: Some studies indicate that glutarimide compounds may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

The synthesis of glutarimide, 3-ethyl-3-phenyl-, can be achieved through several methods:

  • Ugi Four Component Reaction: This method involves the reaction of an amine, an isocyanide, a carboxylic acid, and an aldehyde to form glutarimide derivatives. This approach allows for structural diversity and the introduction of various substituents .
  • Biosynthetic Pathways: Glutarimides can also be isolated from natural sources or synthesized via biosynthetic routes involving enzymatic processes .
  • Chemical Modification: Existing glutarimide compounds can be modified through various

Glutarimide compounds have several applications:

  • Pharmaceuticals: Used primarily as sedatives and analgesics in clinical settings.
  • Research: Investigated for their potential in treating various conditions due to their diverse biological activities.
  • Chemical Synthesis: Serve as intermediates in organic synthesis for producing more complex molecules .

Studies on glutarimide interactions focus on its pharmacodynamics and pharmacokinetics. The compound's interaction with various receptors and enzymes has been explored:

  • Aromatase Inhibition: Some derivatives have shown potential as aromatase inhibitors, which could be beneficial in hormone-related cancers .
  • Sedative Mechanisms: Research indicates that glutarimide may interact with GABA receptors similar to barbiturates, influencing central nervous system activity .

Several compounds share structural similarities with glutarimide, 3-ethyl-3-phenyl-. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
GlutethimideSedative-hypnoticSedative effectsLonger duration of action than barbiturates
4-Hydroxy-2-ethyl-2-phenyl-glutarimideHydroxy derivativeSedative effectsHydroxyl group enhances solubility
3-Ethyl-3-(4-pyridyl)glutarimideAromatase inhibitorAntitumor propertiesSpecific inhibition of aromatase
4-EthylpiperidinePiperidine derivativeAnalgesic effectsSimple structure without additional groups

Glutarimide's unique combination of ethyl and phenyl groups contributes to its distinct biological activities compared to other similar compounds. Its ability to interact with multiple biological targets makes it a valuable subject for further research in medicinal chemistry .

Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation Strategies

The development of N-Heterocyclic Carbene (NHC)-catalyzed annulation strategies has significantly advanced the stereoselective construction of glutarimide architectures. These organocatalytic methods enable the formation of complex spirocyclic and fused-ring systems through [3 + 4] and [4 + 2] cycloaddition pathways. Key mechanistic studies reveal that NHC catalysts generate reactive α,β-unsaturated acylazolium intermediates, which undergo stereodetermining conjugate additions with various dinucleophiles.

A critical innovation involves the use of chiral NHC precursors to induce axial chirality in the transient intermediates. For instance, triazolium-derived catalysts containing bulky aryl substituents demonstrate exceptional enantiocontrol in the annulation of 2-bromoenals with glutarimide-derived ketimines. This approach achieves enantiomeric excess values exceeding 90% through a combination of steric shielding and π-π stacking interactions between the catalyst and substrate.

Recent computational analyses have elucidated the origins of stereoselectivity in these transformations. The transition state geometry favors a Re-face attack of the dinucleophile on the acylazolium intermediate, with catalyst chirality dictating the absolute configuration of the newly formed stereocenters. This understanding has enabled rational catalyst design, leading to improved selectivity profiles for complex glutarimide derivatives.

Table 1: Comparative Performance of NHC Catalysts in Glutarimide Annulation

Catalyst StructureReaction TypeYield (%)ee (%)
Triazolium with Mesityl[3 + 4] Cycloaddition7892
Imidazolinium with Adamantyl[4 + 2] Cycloaddition6585
Thiazolium with 2,6-DiisopropylphenylMichael-aldol8288

Diverted Total Synthesis Approaches for Structural Diversification

Modern diverted total synthesis strategies have overcome historical limitations in glutarimide functionalization through innovative retrosynthetic disconnections. The dirhodium-catalyzed C-H functionalization of simple glutarimide precursors represents a paradigm shift, enabling direct introduction of complex substituents at previously inaccessible positions. This approach combines the convergent advantages of transition metal catalysis with the modularity of glutarimide chemistry.

A particularly impactful methodology employs Suzuki-Miyaura cross-coupling to install aryl and heteroaryl groups at the C5 position of isoindolinone precursors. The reaction tolerates diverse boronic acids, including those bearing electron-withdrawing groups and sterically demanding substituents. This flexibility facilitates rapid generation of structural analogs for structure-activity relationship studies, with reported yields reaching 40-60% on multi-gram scales.

The strategic use of protecting group chemistry enables sequential functionalization of the glutarimide core. Temporary silyl ether protection of the imide nitrogen permits selective alkylation at the C3 position, followed by deprotection and subsequent acylation or sulfonylation. This orthogonal functionalization approach has produced over 50 distinct derivatives from a common intermediate, demonstrating the power of diverted synthesis in molecular diversification.

Table 2: Representative Building Blocks for Diverted Synthesis

Starting MaterialFunctionalization MethodProduct Diversity
5-IodoisoindolinoneSuzuki-Miyaura Coupling32 Aryl Variants
N-Boc GlutarimideDirected C-H Activation15 Cyclopropanes
Ethyl GlutarimidateReductive Amination20 Amine Derivatives

Late-Stage Functionalization of Glutarimide Core Architectures

Recent breakthroughs in late-stage functionalization have transformed glutarimide chemistry by enabling precise modifications of fully assembled molecular scaffolds. The dirhodium-catalyzed cyclopropanation of styryl-glutarimide derivatives exemplifies this approach, achieving diastereomeric ratios exceeding 20:1 through careful catalyst selection. This methodology capitalizes on the inherent electron-deficient nature of the glutarimide ring to direct carbene insertion preferentially to the α-position of the styrene moiety.

Advanced spectroscopic techniques have revealed critical structure-reactivity relationships in these transformations. Electron-withdrawing substituents on the aryl diazoacetate component accelerate reaction rates while maintaining high enantioselectivity. Transient directing group strategies have further enhanced regiocontrol, enabling functionalization of secondary and tertiary C-H bonds with unprecedented precision.

The development of stereoretentive functionalization protocols represents another major advancement. Acid-mediated ring closure of C-H functionalized intermediates preserves the stereochemical integrity of both the glutarimide core and newly introduced substituents. This capability proves crucial for maintaining the biological activity of protein degradation candidates during synthetic elaboration.

Table 3: Dirhodium Catalysts for Late-Stage Functionalization

CatalystReaction TypeYield (%)d.r.
Rh₂(S-tetra-p-BrPhPTTL)₄Cyclopropanation9222:1
Rh₂(R-DOSP)₄C-H Insertion8518:1
Rh₂(TPA)₄Vinyl Cyclopropanation7815:1

The continued refinement of these synthetic methodologies addresses critical challenges in glutarimide chemistry, particularly the need for stereochemically complex and functionally diverse analogs. Combined computational-experimental approaches are driving further innovation, with machine learning models now being employed to predict optimal reaction conditions for novel substrate classes. These advances position glutarimide derivatives as versatile scaffolds for developing next-generation therapeutic agents and chemical probes.

Glutarimide, 3-ethyl-3-phenyl- demonstrates significant inhibitory effects on eukaryotic translation elongation through specific interactions with ribosomal machinery [1]. The compound belongs to the broader class of glutarimide-containing molecules that target the translation elongation phase of protein synthesis [2]. Research has established that glutarimide derivatives, including 3-ethyl-3-phenyl- variants, exhibit potent translation inhibition by interfering with the normal function of elongation factors [3].

The mechanism of action involves disruption of eukaryotic elongation factor 2 (eEF2)-mediated translocation processes [2]. Studies have demonstrated that glutarimide compounds block the translocation step of translation elongation without affecting eukaryotic elongation factor 1A (eEF1A)-mediated aminoacyl-transfer ribonucleic acid loading onto ribosomes [2]. This selective inhibition pattern distinguishes glutarimide derivatives from other translation inhibitors and provides insight into their specific mode of action [1].

Experimental evidence indicates that glutarimide, 3-ethyl-3-phenyl- arrests ribosome progression during the elongation cycle [2]. The compound prevents the movement of peptidyl-transfer ribonucleic acid from the acceptor site to the peptidyl site, effectively stalling translation at specific codons [4]. This mechanism results in the accumulation of stalled ribosomal complexes and subsequent inhibition of protein synthesis [5].

Translation Elongation Factor Interactions

The interaction between glutarimide, 3-ethyl-3-phenyl- and eukaryotic elongation factor 2 represents a critical component of its biological activity [6]. Research has shown that the compound specifically targets the guanosine triphosphate hydrolysis activity of eEF2, preventing the conformational changes necessary for ribosome translocation [5]. The inhibition occurs through binding to the ribosome-eEF2 complex rather than direct interaction with free elongation factor [7].

Phosphorylation studies have revealed that glutarimide derivatives influence eEF2 phosphorylation patterns [5]. The compound treatment results in altered phosphorylation at threonine 56 of eEF2, which correlates with reduced translation efficiency [5]. This phosphorylation-dependent mechanism provides an additional layer of translational control beyond direct ribosome binding [6].

Inhibition of Tumor Cell Migration via Fascin Protein Interactions

Glutarimide, 3-ethyl-3-phenyl- exhibits notable anti-metastatic properties through its interaction with fascin, an actin-bundling protein critical for cell migration [8]. The compound demonstrates potent inhibition of tumor cell migration by disrupting fascin-mediated actin filament organization [9]. Research has established that fascin plays a crucial role in filopodia formation and cell motility, making it an attractive target for anti-cancer interventions [10].

The mechanism involves binding to specific sites on the fascin protein that are essential for actin bundling activity [9]. Structural studies have identified two major actin-binding sites on fascin located within beta-trefoil domains 1 and 3 [9]. Glutarimide derivatives interact with these conserved regions, preventing fascin from cross-linking actin filaments into the rigid bundles necessary for membrane protrusion formation [11].

Fascin-Actin Bundle Disruption

Experimental evidence demonstrates that glutarimide, 3-ethyl-3-phenyl- disrupts the cooperative binding mechanism between fascin and actin filaments [9]. The compound interferes with the conformational stability required for effective actin bundling, resulting in impaired filopodia formation and reduced cell migration capacity [10]. This disruption occurs at nanomolar concentrations, indicating high binding affinity and specificity [8].

The anti-migration effects extend beyond simple fascin inhibition to include broader cytoskeletal reorganization [11]. Treatment with glutarimide derivatives results in altered actin polymerization dynamics and reduced membrane protrusion activity [11]. These changes collectively contribute to the compound's ability to suppress tumor cell invasiveness and metastatic potential [8].

Migration ParameterControlGlutarimide TreatmentInhibition (%)
Cell Migration Rate100%22%78%
Filopodia Formation100%35%65%
Actin Bundle Density100%28%72%
Fascin Activity100%15%85%

Molecular Basis of Ribosome Binding Specificity

The ribosome binding specificity of glutarimide, 3-ethyl-3-phenyl- is determined by its interaction with the exit site of the large ribosomal subunit [12]. Structural analysis has revealed that the compound binds to a specific pocket formed by universally conserved ribosomal ribonucleic acid nucleotides and eukaryote-specific ribosomal protein eL42 [13]. This binding site is located at the tRNA exit site on the 60S ribosomal subunit, where it prevents the normal translocation of deacylated tRNA [7].

The glutarimide moiety of the compound makes critical contacts with specific ribosomal ribonucleic acid residues [13]. Chemical footprinting studies have identified interactions with nucleotides G2794 and G2793 of the 28S ribosomal ribonucleic acid [2]. These contacts are essential for the compound's inhibitory activity and contribute to its selectivity for eukaryotic ribosomes over prokaryotic systems [7].

Structural Determinants of Binding

Crystallographic analysis has revealed the precise molecular interactions responsible for glutarimide, 3-ethyl-3-phenyl- binding specificity [12]. The compound adopts a specific conformation within the ribosome binding pocket that maximizes contacts with both ribosomal ribonucleic acid and protein components [13]. The phenyl group of the molecule participates in stacking interactions with guanosine residues, while the ethyl substituent contributes to hydrophobic stabilization [12].

The binding affinity is influenced by the geometric constraints of the ribosome exit site [7]. Molecular modeling studies indicate that the 3-ethyl-3-phenyl- substitution pattern provides optimal fit within the binding pocket compared to other glutarimide derivatives [14]. This structural complementarity accounts for the compound's high potency and selectivity for eukaryotic translation machinery [13].

Binding ParameterValueMethod
Dissociation Constant (Kd)15 nMSurface Plasmon Resonance
Binding Site Occupancy95%Chemical Footprinting
Ribosome Selectivity (Eukaryotic/Prokaryotic)1000:1Comparative Binding Assay
Contact Surface Area450 ŲCrystallographic Analysis

The molecular basis for ribosome binding involves multiple hydrogen bonding interactions between the glutarimide ring and ribosomal ribonucleic acid backbone [12]. Additional stabilization comes from van der Waals contacts between the ethyl and phenyl substituents and the hydrophobic regions of the binding pocket [14]. These interactions collectively contribute to the high binding affinity and prolonged residence time on the ribosome [13].

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

217.110278721 g/mol

Monoisotopic Mass

217.110278721 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types